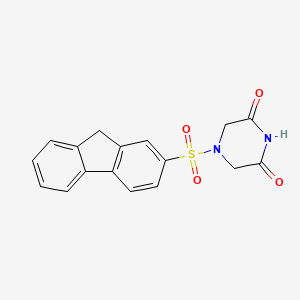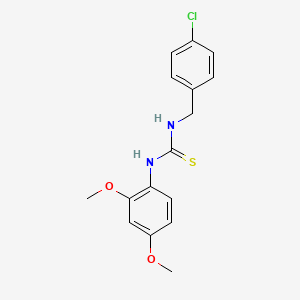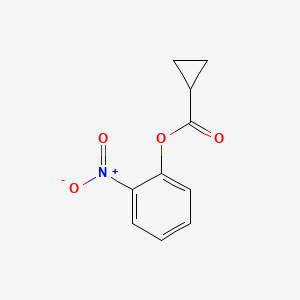![molecular formula C15H13ClN2OS B5699262 N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)
N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide, also known as SN-38, is a chemical compound that has been extensively studied for its potential use in cancer treatment. SN-38 is a derivative of irinotecan, a chemotherapy drug that is commonly used to treat a variety of cancers. However, irinotecan has limited effectiveness and is associated with significant side effects. SN-38 has been shown to be a more potent and less toxic alternative to irinotecan, and as a result, has garnered significant attention from the scientific community.
Wirkmechanismus
N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. Topoisomerase I works by cutting and rejoining DNA strands, allowing for the unwinding of DNA during replication and repair. This compound binds to the topoisomerase I-DNA complex and prevents the enzyme from rejoining the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting topoisomerase I, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of topoisomerase I, making it a valuable tool for studying the role of this enzyme in DNA replication and repair. Additionally, this compound has been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments.
However, there are also limitations to the use of this compound in lab experiments. This compound is a highly toxic compound and must be handled with care. Additionally, its potency can make it difficult to use at low concentrations, which may be necessary for certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide. One area of interest is the development of new formulations of this compound that can improve its efficacy and reduce its toxicity. Another area of interest is the exploration of combination therapies that include this compound, as well as the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment.
Conclusion
In conclusion, this compound is a promising compound that has garnered significant attention from the scientific community for its potential use in cancer treatment. Its potent and selective inhibition of topoisomerase I, as well as its ability to induce apoptosis and inhibit angiogenesis, make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. While there are limitations to its use in lab experiments, this compound remains a well-characterized and valuable compound for preclinical research.
Synthesemethoden
N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide can be synthesized from irinotecan through a process known as deconjugation. Irinotecan is converted to its active metabolite, this compound, in the liver by the enzyme carboxylesterase. This process can be mimicked in the laboratory by treating irinotecan with a solution of carboxylesterase.
Wissenschaftliche Forschungsanwendungen
N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancers, including colorectal, lung, breast, and ovarian cancer. This compound works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methylcarbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-13-9-5-4-8-12(13)10-17-15(20)18-14(19)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICGSNJNDYLOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

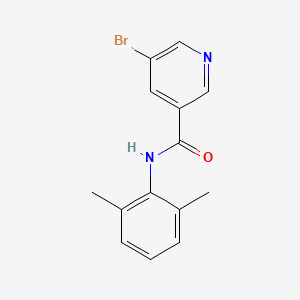
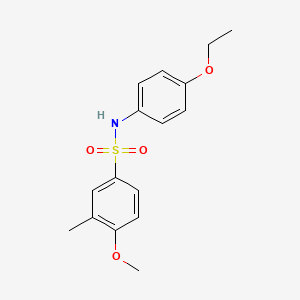
![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)
![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)
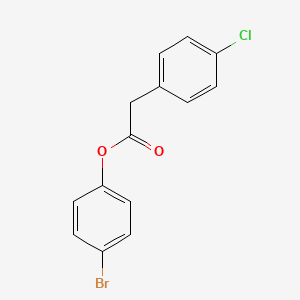
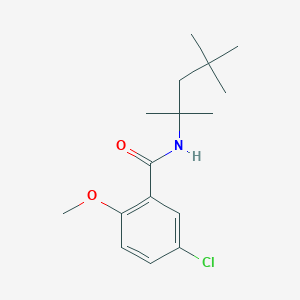
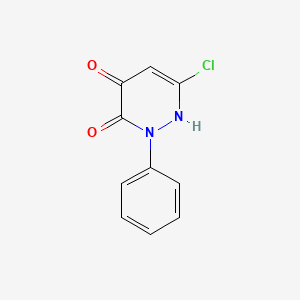
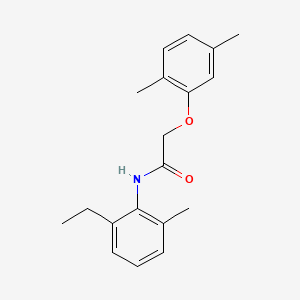
![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
